beta,beta-Dibromo-3-chlorostyrene
Description
Significance of Polyhalogenated Styrene (B11656) Derivatives in Contemporary Chemical Research
Polyhalogenated styrene derivatives are a class of compounds recognized for their versatility as building blocks in both preparative and industrial chemistry. The presence of halogen atoms on the aromatic ring or the vinyl group provides crucial handles for further molecular elaboration, making them valuable intermediates in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals. libretexts.org Halogenation fundamentally alters the electronic properties of the styrene backbone, influencing the reactivity of the double bond and enabling a range of chemical transformations.
These derivatives are frequently employed in transition metal-catalyzed cross-coupling reactions, where the carbon-halogen bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds. This capability allows for the construction of intricate molecular scaffolds that would be difficult to assemble otherwise. Furthermore, polyhalogenated styrenes serve as precursors in the manufacture of specialized polymers and materials, where the halogen atoms can impart desirable properties such as flame resistance or can be used for post-polymerization functionalization. chadsprep.com The strategic placement of different halogens, as seen in beta,beta-dibromo-3-chlorostyrene, allows for chemoselective reactions, further enhancing their synthetic utility.
Overview of Strategic Applications of Dihaloalkenes in Organic Synthesis
Dihaloalkenes, and specifically gem-dihaloalkenes like this compound, are highly valuable intermediates in modern organic synthesis. nih.gov Their strategic applications are diverse, primarily revolving around their ability to undergo sequential and selective functionalization.
One of the most prominent applications of gem-dibromoalkenes is as a key intermediate in the Corey-Fuchs reaction . jk-sci.com This two-step protocol is designed to convert an aldehyde into a terminal alkyne. wikipedia.org In the first step, an aldehyde reacts with a reagent prepared from triphenylphosphine (B44618) and carbon tetrabromide to yield a gem-dibromoalkene. alfa-chemistry.com In the case of this compound, it is the direct product of the Corey-Fuchs olefination of 3-chlorobenzaldehyde (B42229). researchgate.net
This intermediate is often not the final target but is subsequently treated with a strong base, such as n-butyllithium, to undergo elimination and metal-halogen exchange, ultimately forming a terminal alkyne. organic-chemistry.org This transformation, known as the Fritsch–Buttenberg–Wiechell rearrangement, makes gem-dihaloalkenes a critical gateway for introducing alkyne functionalities into molecules. wikipedia.org The resulting alkynes are themselves versatile building blocks for further transformations, including click chemistry, Sonogashira couplings, and nucleophilic additions. alfa-chemistry.com
Beyond alkyne synthesis, the two bromine atoms on the double bond can be exploited in various cross-coupling reactions. The differential reactivity of the vinylic bromides can potentially allow for stepwise substitution, providing access to multi-substituted alkene derivatives. For instance, gem-dihaloalkenes can participate in Negishi couplings with organozinc reagents to form monocoupled products, demonstrating their utility in constructing complex olefinic structures.
Research Findings and Compound Data
While specific experimental data for this compound is limited in publicly accessible literature, its properties and synthesis can be defined based on established chemical principles.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅Br₂Cl |
| Molecular Weight | 316.39 g/mol |
| Appearance | Not available in literature |
| Boiling Point | Not available in literature |
| Density | Not available in literature |
| Solubility | Expected to be soluble in organic solvents like DCM, THF, and ether. |
Table 2: Synthesis of this compound via Corey-Fuchs Reaction
| Role | Compound | Structure |
| Reactant | 3-Chlorobenzaldehyde | |
| Reagents | 1. Carbon tetrabromide (CBr₄)2. Triphenylphosphine (PPh₃) | |
| Product | This compound | ![]() |
Note: The structure image for the product is a representation as a specific file is not available.
Compound Index
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5Br2Cl |
|---|---|
Molecular Weight |
296.38 g/mol |
IUPAC Name |
1-chloro-3-(2,2-dibromoethenyl)benzene |
InChI |
InChI=1S/C8H5Br2Cl/c9-8(10)5-6-2-1-3-7(11)4-6/h1-5H |
InChI Key |
CBUYEKCYZGWLFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C(Br)Br |
Origin of Product |
United States |
Mechanistic Investigations of Transformations Involving Beta,beta Dibromo 3 Chlorostyrene and Analogous Systems
Reaction Pathway Elucidation and Intermediates Characterization
The reactivity of β,β-dibromo-3-chlorostyrene is dictated by its ability to form several key reactive intermediates. The specific intermediate generated is highly dependent on the reaction conditions, including the choice of reagents and catalysts.
Carbocationic Intermediates
While less common for this specific compound under typical nucleophilic conditions, the formation of carbocationic intermediates can be envisaged under strongly acidic or specific Lewis acidic conditions. The presence of the phenyl ring can stabilize a positive charge at the α-position through resonance. However, the electron-withdrawing nature of the chlorine atom at the meta position would slightly destabilize such an intermediate compared to unsubstituted styrene (B11656) derivatives. In reactions where a carbocation might be formed, such as in certain electrophilic additions or solvolysis reactions, the initial species would be a vinyl cation, which is generally unstable. Rearrangements to form a more stable α-aryl carbocation could be a potential subsequent step, influencing the final product distribution.
Radical Pathways
Free radical reactions represent a significant pathway for the transformation of β,β-dibromo-3-chlorostyrene and its analogs. These reactions are typically initiated by radical initiators or through single-electron transfer (SET) processes. The stability of the resulting radical species plays a crucial role in directing the reaction. For instance, in reactions involving tributyltin hydride, a tributyltin radical can abstract a bromine atom from the dibromovinyl group to generate a vinyl radical. This intermediate can then participate in a variety of subsequent reactions, including hydrogen atom abstraction or cyclization. libretexts.org
In analogous systems, such as the reaction of (E)-β-nitrostyrenes with triethylborane, radical intermediates are central to the observed transformations. The reaction is initiated by the addition of an ethyl radical to the β-position of the nitrostyrene, leading to a stabilized benzylic radical. Subsequent elimination of the nitro group yields the corresponding alkene. This provides a model for how radical addition-elimination sequences could proceed with β,β-dibromo-3-chlorostyrene, where a radical addition could be followed by the elimination of a bromine radical.
Ylide Formation and Reactivity
Phosphorus ylides, central to the Wittig reaction, are typically formed by the deprotonation of a phosphonium (B103445) salt. libretexts.orgyoutube.com While the direct formation of a phosphorus ylide from β,β-dibromo-3-chlorostyrene is not a standard procedure, its transformations can lead to products that are also accessible via ylide chemistry. For instance, the reaction of β,β-dibromostyrenes with triphenylphosphine (B44618) can lead to the formation of vinylphosphonium salts. These salts are precursors to vinyl ylides, which can then react with carbonyl compounds.
More broadly, the concept of ylide-like reactivity can be seen in metal-catalyzed reactions where a metal carbenoid species is formed. These intermediates exhibit reactivity patterns similar to ylides, undergoing cyclopropanation or other cycloaddition reactions. In the context of β,β-dibromo-3-chlorostyrene, reaction with a low-valent metal could in principle lead to a metal-stabilized carbenoid after the loss of both bromine atoms, opening up pathways to various cycloadducts. The reactivity and selectivity of such ylide-initiated Michael addition-cyclization reactions have been extensively studied, showcasing the versatility of these intermediates in forming complex cyclic systems. nih.gov
Stereochemical Control and Regioselectivity in Complex Transformations
Controlling the stereochemistry and regiochemistry of reactions involving β,β-dibromo-3-chlorostyrene is paramount for its application in targeted synthesis. The gem-dibromo group offers a handle for stereoselective transformations, as the sequential replacement of the two bromine atoms can lead to the formation of stereocenters.
A notable example of stereocontrol is the stereoselective reduction of β,β-dibromostyrenes. For instance, the synthesis of (E)- and (Z)-β-bromostyrenes containing a trifluoromethyldiazirine photophore has been achieved through the stereoselective reduction of the corresponding β,β-dibromostyrene precursor. researchgate.net This demonstrates that the two bromine atoms can be differentiated and selectively replaced to afford products with a defined double bond geometry.
In metal-catalyzed cross-coupling reactions, the stereochemical outcome is often determined by the mechanism of the catalytic cycle. For example, in the Heck reaction, the syn-addition of the organopalladium species to the alkene followed by a syn-β-hydride elimination dictates the stereochemistry of the product. youtube.com By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to influence the stereoselectivity of these transformations.
Regioselectivity is a key consideration in reactions of substituted styrenes. In the case of β,β-dibromo-3-chlorostyrene, electrophilic attack on the aromatic ring will be directed by the chloro and the dibromovinyl substituents. The chlorine atom is a deactivating, ortho-, para-director, while the dibromovinyl group is also deactivating and meta-directing. The interplay of these directing effects will determine the position of substitution in electrophilic aromatic substitution reactions. In reactions involving the vinyl group, the regioselectivity of addition reactions is also a critical factor.
Kinetic and Thermodynamic Parameters of Reaction Processes
The rates and equilibria of reactions involving β,β-dibromo-3-chlorostyrene are governed by kinetic and thermodynamic parameters. While specific data for this compound are scarce, insights can be drawn from studies of analogous systems and general principles of physical organic chemistry.
Kinetic studies of biological interactions often employ techniques like stopped-flow analysis and surface plasmon resonance to determine rate constants. nih.gov Similar methodologies can be applied to study the kinetics of rapid reactions involving intermediates derived from β,β-dibromo-3-chlorostyrene. For instance, the rate of formation and subsequent reaction of a transient carbocation or radical could be monitored using time-resolved spectroscopy.
Thermodynamic considerations determine the relative stability of reactants, intermediates, and products, and thus the position of equilibrium. The formation of highly stable byproducts, such as triphenylphosphine oxide in the Wittig reaction, can provide a strong thermodynamic driving force for a reaction. libretexts.org The relative energies of different stereoisomers will determine their equilibrium distribution, although under kinetic control, the product ratio is determined by the relative activation energies of the pathways leading to their formation.
Catalyst Role and Ligand Effects in Metal-Mediated Mechanisms
Metal catalysis is a cornerstone of modern organic synthesis, and β,β-dibromo-3-chlorostyrene is a prime substrate for such transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.
In the Suzuki-Miyaura coupling, a palladium(0) catalyst undergoes oxidative addition into the carbon-bromine bond of β,β-dibromo-3-chlorostyrene. nih.govyoutube.com This is followed by transmetalation with an organoboron reagent in the presence of a base, and subsequent reductive elimination to form a new carbon-carbon bond and regenerate the palladium(0) catalyst. The two bromine atoms can be sequentially substituted, allowing for the stepwise introduction of two different groups.
The ligands coordinated to the palladium center play a crucial role in modulating the catalyst's reactivity and stability. Electron-rich and bulky phosphine (B1218219) ligands, for example, can enhance the rate of oxidative addition and reductive elimination, leading to more efficient catalytic cycles. The choice of ligand can also influence the selectivity of the reaction, for instance, in favoring the coupling of one C-Br bond over the other.
The Heck reaction provides another avenue for the functionalization of β,β-dibromo-3-chlorostyrene. wikipedia.org In this reaction, a palladium catalyst facilitates the coupling of the vinyl bromide with an alkene. The mechanism involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination. The regioselectivity and stereoselectivity of the Heck reaction are highly dependent on the nature of the substrate, the alkene coupling partner, and the reaction conditions. researchgate.net
Furthermore, copper-catalyzed cross-coupling reactions have been employed for the intramolecular cyclization of gem-dibromoolefins to furnish halogenated benzofurans and benzothiophenes, highlighting the utility of other transition metals in mediating the reactivity of this functional group. rsc.orgnih.gov
Interactive Data Table: Key Mechanistic Features of Related Transformations
| Reaction Type | Key Intermediate(s) | Role of Substituents | Common Catalysts/Reagents |
| Suzuki-Miyaura Coupling | Organopalladium(II) species | Directing group for second coupling | Pd(0) complexes, phosphine ligands, base |
| Heck Reaction | Organopalladium(II) species, vinyl palladium intermediate | Influences regioselectivity | Pd(0) or Pd(II) catalysts, phosphine ligands, base |
| Radical Reaction | Vinyl radical, benzylic radical | Stabilizes radical intermediate | Radical initiators (e.g., AIBN), organoboranes |
| Wittig-type Reaction | Vinylphosphonium salt, vinyl ylide | Electronic effects on ylide stability | Triphenylphosphine, strong base, carbonyl compound |
Reactivity and Diverse Organic Transformations of Beta,beta Dibromo 3 Chlorostyrene Derivatives
Cross-Coupling Reactions
The carbon-bromine bonds in beta,beta-dibromo-3-chlorostyrene are susceptible to oxidative addition by transition metal catalysts, particularly palladium. This reactivity is the foundation for its participation in numerous cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. youtube.com For derivatives of this compound, the gem-dibromoalkene moiety provides two reactive sites for sequential or double-coupling reactions.
Stille Coupling: This reaction involves the coupling of an organostannane reagent with an organic halide. google.comgoogle.com The reaction is valued for its tolerance of a wide variety of functional groups. google.comvedantu.com For a substrate like this compound, a stepwise reaction could first replace one bromine atom and then the second, allowing for the introduction of two different organic groups. The catalytic cycle proceeds via oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organostannane and reductive elimination to form the new C-C bond. google.com
Suzuki Coupling: The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, employing an organoboron reagent (like a boronic acid or ester) and a base. researchgate.netyoutube.com Organoboron compounds are generally non-toxic and stable, making this a popular method. researchgate.net The reaction of dibromostyrenes can exhibit regioselectivity, with the vinyl group influencing the rate of reaction at the proximal C-Br bond. researchgate.net This allows for predictable, sequential couplings. The mechanism involves oxidative addition, transmetalation (facilitated by the base), and reductive elimination. researchgate.net
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. utexas.eduorgsyn.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. nih.gov The reaction proceeds under mild conditions and is highly useful for synthesizing conjugated enynes and arylalkynes. utexas.eduorgsyn.org For this compound, this reaction could be used to introduce one or two alkynyl groups, leading to highly conjugated systems. Copper-free versions of the Sonogashira reaction have also been developed to avoid the undesirable homocoupling of alkynes. wikipedia.org
Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl or vinyl halide. researchgate.net Developed by Stephen Buchwald and John Hartwig, this reaction has largely replaced harsher traditional methods. researchgate.net The reaction uses a palladium catalyst with specialized, bulky, electron-rich phosphine (B1218219) ligands. The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination to form the aryl amine. This reaction could be applied to this compound to synthesize enamines.
| Reaction Name | Coupling Partner | Catalyst System | Key Features |
|---|---|---|---|
| Stille Coupling | Organostannane (R-SnR'3) | Pd(0) complex | Tolerates many functional groups; tin byproducts can be toxic. google.comvedantu.com |
| Suzuki Coupling | Organoboron (R-B(OH)2) | Pd(0) complex, Base | Mild conditions; non-toxic boron reagents; high functional group tolerance. researchgate.netresearchgate.net |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) co-catalyst, Base | Forms C(sp2)-C(sp) bonds; useful for conjugated systems. utexas.edu |
| Buchwald-Hartwig Amination | Amine (R-NH2) | Pd(0) complex, Bulky Ligand, Base | Forms C-N bonds; wide scope of amine and halide partners. researchgate.net |
A key aspect of cross-coupling reactions involving alkenyl halides is the stereochemical outcome. For many palladium-catalyzed reactions, the stereochemistry of the double bond is retained in the product. This stereospecificity is highly valuable in synthesis, as it allows for the controlled formation of specific isomers.
In Suzuki couplings of gem-bromofluoroalkenes, for instance, the reaction proceeds with complete retention of stereochemistry, yielding the corresponding monofluoroalkene with preserved geometry. This suggests that a similar outcome would be expected for gem-dibromoalkenes. The mechanism involves an oxidative addition and reductive elimination sequence that typically proceeds with retention of configuration at the sp² carbon center.
Similarly, studies on Stille reactions have shown that the stereochemical course of the reaction can be influenced by factors such as the ligand, solvent, and the structure of the alkylstannane. However, stereospecific outcomes are often achievable. The transmetalation step is often the stereochemistry-determining step in these catalytic cycles. For this compound, this implies that if a mono-coupling reaction is performed, the geometry of the remaining vinyl bromide can be controlled, which is crucial for subsequent transformations.
Cycloaddition Chemistry
The double bond in this compound can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. It typically occurs between a conjugated diene (the 4π component) and a dienophile (the 2π component). The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.
In the case of this compound, the two bromine atoms on the vinyl group act as electron-withdrawing groups, polarizing the double bond and making it more electrophilic. This electronic property suggests that it could function as a reactive dienophile in Diels-Alder reactions. While styrenes themselves can be reluctant participants in Diels-Alder reactions, substitution with electron-withdrawing groups, like in β-nitrostyrenes, enhances their reactivity. Therefore, this compound would be expected to react with electron-rich dienes to form functionalized cyclohexene derivatives.
Nucleophilic Substitution and Elimination Processes
The carbon atoms bearing the bromine atoms are electrophilic and can be attacked by nucleophiles. This can lead to substitution or elimination reactions, depending on the conditions.
Under basic hydrolysis conditions, geminal dihalides can be converted to carbonyl compounds. researchgate.net The reaction proceeds through a nucleophilic substitution mechanism where a hydroxide ion attacks the carbon bearing the halogens. The initial substitution would replace one bromine atom with a hydroxyl group, forming a bromohydrin intermediate.
Debromination Reactions and Olefin Formation
Geminal dibromoalkenes, such as this compound, can undergo debromination reactions to yield various olefinic products. The outcome of the reaction is highly dependent on the reagents and conditions employed. While strong bases typically lead to alkynes via a double elimination (see section 4.3.3), specific metal-mediated reductions can afford vinyl bromides, which are valuable intermediates for cross-coupling reactions.
The partial reduction of gem-dibromoalkenes to monobromoalkenes can be achieved with controlled stereoselectivity. For instance, the Pd-catalyzed hydrogenolysis of 1,1-dibromoalkenes using tributyltin hydride (Bu₃SnH) stereoselectively produces (Z)-1-bromo-1-alkenes. researchgate.net Alternatively, different metal reagents can favor the formation of the opposite isomer. The reduction of gem-dibromides with indium metal tends to yield vinyl bromides with high E-stereoselectivity. researchgate.netresearchgate.net In contrast, using samarium diiodide (SmI₂) as the reducing agent typically results in good Z-selectivity, albeit sometimes in more moderate yields. researchgate.netresearchgate.net
These selective transformations underscore the utility of gem-dibromoalkenes as precursors to stereodefined vinyl bromides. The choice of metal mediator is crucial for directing the stereochemical outcome of the debromination.
Table 1: Stereoselective Metal-Mediated Debromination of gem-Dibromoalkenes
| Reagent/Catalyst System | Predominant Product Isomer | Notes |
|---|---|---|
| Pd-catalyst / Bu₃SnH | (Z)-Vinyl Bromide | Stereoselective hydrogenolysis. researchgate.net |
| Indium (In) | (E)-Vinyl Bromide | Good yields and high E-stereoselectivity. researchgate.netresearchgate.net |
| Samarium Diiodide (SmI₂) | (Z)-Vinyl Bromide | Good Z-selectivity, moderate yields. researchgate.netresearchgate.net |
beta-Elimination Mechanisms (e.g., Hofmann Elimination Analogs)
The transformation of gem-dibromoalkenes like this compound into alkynes proceeds through a sequence of elimination reactions. This process is a formal dehydrohalogenation. The reaction is typically initiated by a strong base, such as sodium amide (NaNH₂), which abstracts a proton from the carbon adjacent to the halogen-bearing carbon (the α-carbon), leading to a β-elimination. masterorganicchemistry.com
The mechanism involves two successive elimination steps:
First Elimination: The strong base removes the vinylic proton, and one of the bromine atoms is eliminated, forming a bromoalkyne intermediate. This step follows an E2-like mechanism, which generally requires an anti-periplanar arrangement of the proton and the leaving group. masterorganicchemistry.comstackexchange.com
Second Step: The resulting bromoalkyne can then be converted to a terminal alkyne. When using organolithium reagents like n-butyllithium (n-BuLi), this conversion is not a simple elimination. Instead, it involves a lithium-halogen exchange followed by an α-elimination to generate a vinyl carbene. This carbene then undergoes a 1,2-hydride shift, known as the Fritsch–Buttenberg–Wiechell (FBW) rearrangement, to furnish the terminal alkyne. rsc.orgchem-station.com
This sequence, particularly the conversion of a gem-dibromoalkene to a terminal alkyne using a strong base, is a key part of the Corey-Fuchs reaction. chem-station.comorganic-chemistry.orgnrochemistry.comalfa-chemistry.com The use of a very strong base like NaNH₂ can accomplish both eliminations to directly yield the alkyne from the gem-dihaloalkane precursor. masterorganicchemistry.com While vinylic halides are generally less reactive towards elimination than alkyl halides, the use of potent bases overcomes this barrier. stackexchange.com
Olefin Metathesis Reactions
Olefin metathesis is a powerful C-C bond-forming reaction. Halogenated olefins, including dihaloalkene substrates, can participate in these transformations, although their reactivity and the stereochemical outcome depend heavily on the catalyst system.
Cross-metathesis (CM) involving dihaloalkenes such as this compound is a challenging but feasible transformation for synthesizing more complex halogenated molecules. The success of these reactions is highly dependent on the catalyst. While halo-substituted ruthenium carbene complexes, such as Grubbs-type catalysts, often exhibit rapid decomposition, low activity, or poor stereoselectivity in the presence of vinyl halides, high-oxidation-state molybdenum and tungsten systems have proven to be more effective. nih.gov
Molybdenum-based alkylidene complexes, in particular, have been shown to be exceptionally reactive and capable of promoting high-yielding olefin metathesis reactions to afford acyclic 1,2-disubstituted Z-alkenyl halides. nih.gov These transformations can proceed at room temperature with commercially available and easy-to-handle 1,2-dihaloethene reagents. The choice of catalyst is therefore critical to overcoming the challenges associated with the stability and reactivity of halogenated substrates in metathesis.
Controlling the stereochemistry (E/Z isomerism) of the newly formed double bond is a central challenge in olefin metathesis. For halogenated alkenes, catalyst design has enabled significant advances in achieving high stereoselectivity.
Z-Selectivity: Molybdenum and tungsten-based catalysts have been developed that facilitate highly Z-selective cross-metathesis reactions. nih.govillinois.edu The steric properties of the ligands on the metal center can create a preference for a cis-substituted metallacyclobutane intermediate, which leads to the formation of the Z-alkene product. illinois.edu In many cases involving alkenyl halides, the Z isomer is also the thermodynamically favored product due to hyperconjugative stabilization. nih.gov
E-Selectivity: Achieving kinetic E-selectivity can be more challenging, especially when the Z isomer is thermodynamically preferred. However, specific molybdenum-based catalyst systems have been designed to favor the formation of E-isomers. nih.gov Furthermore, certain ruthenium-based catalysts have been developed that promote stereoretentive metathesis, where the stereochemistry of the starting olefin is preserved in the product. mdpi.com
The ability to selectively generate either the E or Z isomer of a halogenated alkene through catalyst control makes cross-metathesis a powerful tool for synthesizing stereodefined building blocks for applications in pharmaceuticals and materials science. nih.govnih.gov
Hydrosilylation Reactions of Halogenated Styrenes
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the double bond of an alkene. This reaction is a highly efficient, atom-economical method for producing organosilicon compounds.
The hydrosilylation of styrenes, including halogenated derivatives, is most commonly catalyzed by platinum-based complexes. wikipedia.orgrsc.org These catalysts are highly active, allowing reactions to proceed with very low catalyst loadings. heraeus-precious-metals.com
Key catalytic systems include:
Speier's Catalyst (H₂PtCl₆): One of the first widely used and highly effective catalysts for hydrosilylation. wikipedia.orgresearchgate.net
Karstedt's Catalyst (Pt₂(dvtms)₃): A platinum(0) complex that is highly soluble in organic and silicone-based media, making it a benchmark for industrial hydrosilylation processes. wikipedia.orgmdpi.commatthey.com It is known for its high activity at low temperatures. matthey.com
The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . wikipedia.orgmdpi.com This mechanism involves:
Oxidative addition of the hydrosilane to the platinum center.
Coordination of the styrene (B11656) derivative's double bond to the platinum-hydride complex.
Migratory insertion of the alkene into the Pt-H bond.
Reductive elimination of the final alkylsilane product, regenerating the catalyst.
While platinum catalysts are dominant, other transition metals have also been developed for hydrosilylation, including complexes of rhodium, ruthenium, iron, and cobalt, which can offer different reactivity and selectivity profiles. nih.govnih.govsigmaaldrich.com For styrene derivatives, these alternative catalysts can influence the regioselectivity of the Si-H addition (Markovnikov vs. anti-Markovnikov). nih.govnih.gov
Table 2: Common Catalysts for Hydrosilylation of Styrenes
| Catalyst | Metal Center | Typical Characteristics |
|---|---|---|
| Speier's Catalyst | Platinum (Pt) | High activity, widely used historically. wikipedia.orgresearchgate.net |
| Karstedt's Catalyst | Platinum (Pt) | High activity, excellent solubility in organic media, industrial standard. mdpi.commatthey.com |
| Wilkinson's Catalyst | Rhodium (Rh) | Effective for hydrogenation and hydrosilylation. wikipedia.org |
| Iron/Cobalt Complexes | Iron (Fe) / Cobalt (Co) | Lower cost alternatives to precious metals, can offer unique regioselectivity. nih.govnih.gov |
Advanced Radical Transformations
The gem-dibromoalkene functionality in β,β-dibromo-3-chlorostyrene serves as a versatile precursor for the generation of vinyl radicals, which can subsequently engage in a variety of advanced transformations. These reactions, often initiated by photoredox catalysis, provide efficient pathways for the formation of new carbon-carbon and carbon-heteroatom bonds.
Photoredox Catalysis for Radical Generation and Addition
Photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions, and it is applicable to derivatives of β,β-dibromo-3-chlorostyrene. nih.govchemrxiv.org In this process, a photocatalyst, typically an iridium or ruthenium complex, absorbs light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with a suitable substrate to generate a radical species. nih.gov
In the context of a β,β-dibromo-3-chlorostyrene derivative, the reaction can be initiated by the reduction of the carbon-bromine bond. The excited photocatalyst can transfer an electron to the dibromovinyl group, leading to the formation of a radical anion, which then expels a bromide ion to generate a β-bromo-β-vinyl radical. This radical can then add to a variety of radical acceptors.
Alternatively, a sacrificial electron donor can be used to reduce the photocatalyst in its ground state, which then reduces the β,β-dibromo-3-chlorostyrene derivative. The generated vinyl radical is a key intermediate that can participate in subsequent addition reactions. The general mechanism is illustrated in the context of a photoredox-mediated decarboxylative radical addition to gem-diborylalkenes, a process that highlights the utility of generating radicals from vinyl systems for further functionalization. huji.ac.il
Research on related gem-dihaloalkenes has demonstrated the feasibility of such transformations. For instance, the consecutive addition of acyl radicals and N-alkylindole nucleophiles to styrenes has been achieved through photoredox catalysis, showcasing the potential for complex molecule synthesis starting from radical intermediates. researchgate.net
Table 1: Hypothetical Photoredox-Catalyzed Radical Addition of β,β-Dibromo-3-chlorostyrene Derivatives
| Entry | Photocatalyst | Radical Precursor | Acceptor | Product | Yield (%) |
| 1 | Ir(ppy)₃ | Carboxylic Acid | Acrylate | α-Aryl-β-(3-chlorophenyl)-γ,γ-dibromo-acrylate | 75 |
| 2 | Ru(bpy)₃Cl₂ | Trifluoroborate | Styrene | 1-(3-chlorophenyl)-1,1-dibromo-2-aryl-ethene | 68 |
| 3 | Eosin Y | Alkyl Silicate | Maleimide | N-Substituted-2-(1-(3-chlorophenyl)-1-bromovinyl)-succinimide | 82 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical yields for similar reactions.
Intermolecular Radical Coupling with Unsaturated Acceptors
Once generated, the vinyl radical derived from β,β-dibromo-3-chlorostyrene can undergo intermolecular coupling with a range of unsaturated acceptors. This process, a type of atom transfer radical addition (ATRA), allows for the construction of more complex molecular architectures. The radical adds across the double or triple bond of the acceptor, generating a new radical intermediate which is then typically quenched by abstracting an atom or group from another molecule, propagating the radical chain.
The reactivity of the radical and the choice of acceptor are crucial for the success of these coupling reactions. Electron-deficient alkenes, such as acrylates, acrylonitriles, and maleimides, are excellent acceptors for the nucleophilic vinyl radical. The addition to these acceptors is generally highly regioselective, with the radical adding to the β-position of the electron-withdrawing group.
Studies on the radical addition to α,β-unsaturated diesters and imides have shown that these reactions can proceed with high efficiency and stereoselectivity, providing access to highly functionalized products. researchgate.netdocumentsdelivered.com While specific studies on β,β-dibromo-3-chlorostyrene are not prevalent, the principles established for other radical acceptors are directly applicable.
Table 2: Hypothetical Intermolecular Radical Coupling Reactions of a β,β-Dibromo-3-chlorostyrene-derived Radical
| Entry | Radical Initiator | Unsaturated Acceptor | Product Structure | Yield (%) |
| 1 | AIBN / Bu₃SnH | Methyl Acrylate | Methyl 3-(1-(3-chlorophenyl)-1-bromovinyl)propanoate | 85 |
| 2 | Et₃B / O₂ | Acrylonitrile | 3-(1-(3-chlorophenyl)-1-bromovinyl)propanenitrile | 78 |
| 3 | Photoredox | N-Phenylmaleimide | 3-(1-(3-chlorophenyl)-1-bromovinyl)-1-phenylpyrrolidine-2,5-dione | 90 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical yields for similar reactions.
Hydroamination Reactions
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of amines. For vinylarenes like β,β-dibromo-3-chlorostyrene, this transformation can be achieved with high regioselectivity, leading to either the Markovnikov or anti-Markovnikov adduct depending on the catalytic system employed.
Base-Catalyzed Anti-Markovnikov Addition to Vinylarenes
The base-catalyzed hydroamination of vinylarenes provides a direct route to β-arylethylamines, which are important structural motifs in many biologically active compounds. This reaction typically proceeds via an anti-Markovnikov addition, where the nitrogen atom adds to the terminal carbon of the vinyl group.
While catalyst-free anti-Markovnikov hydroamination of some vinyl heteroarenes has been reported in aqueous media rsc.org, the hydroamination of styrenes often requires a catalyst. Alkali metal amides, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), have been shown to be effective catalysts for the anti-Markovnikov hydroamination of vinylarenes with primary and secondary amines. researchgate.net The reaction is believed to proceed through the addition of the amine to the vinylarene, coordinated to the lithium cation, followed by protonolysis of the resulting organolithium intermediate.
For a substrate like β,β-dibromo-3-chlorostyrene, the presence of the gem-dibromo group would significantly influence the electronic properties of the vinyl group, potentially affecting the rate and regioselectivity of the hydroamination. The electron-withdrawing nature of the halogens could activate the double bond towards nucleophilic attack by the amine.
Transition metal catalysts, including those based on rhodium and ruthenium, have also been developed for the anti-Markovnikov hydroamination of vinylarenes, offering high yields and selectivities. nih.govsigmaaldrich.comberkeley.eduberkeley.edu
Table 3: Hypothetical Base-Catalyzed Anti-Markovnikov Hydroamination of β,β-Dibromo-3-chlorostyrene
| Entry | Amine | Base/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Morpholine | LiN(SiMe₃)₂ | Toluene (B28343) | 100 | 4-(2-(3-chlorophenyl)-2,2-dibromoethyl)morpholine | 72 |
| 2 | Piperidine | KN(SiMe₃)₂ | THF | 80 | 1-(2-(3-chlorophenyl)-2,2-dibromoethyl)piperidine | 65 |
| 3 | Aniline | [Rh(COD)Cl]₂ / DPEphos | Dioxane | 120 | N-(2-(3-chlorophenyl)-2,2-dibromoethyl)aniline | 58 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical yields for similar reactions.
Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For beta,beta-dibromo-3-chlorostyrene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are crucial for a complete structural elucidation.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and vinylic protons. The substitution pattern on the aromatic ring—a chlorine atom at the C3 position—leads to a complex splitting pattern for the four aromatic protons. These protons are chemically non-equivalent and would likely appear as a set of multiplets in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The sole vinylic proton, attached to the alpha-carbon, is anticipated to resonate as a singlet further downfield, influenced by the electronegative bromine atoms on the adjacent beta-carbon and the anisotropic effect of the aromatic ring.
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. For this compound, eight distinct carbon signals are expected. The carbon of the vinyl group (Cα and Cβ) will show characteristic shifts. The Cβ, being directly bonded to two bromine atoms, will be significantly deshielded and appear at a lower field compared to the Cα. The aromatic carbons will also display a range of chemical shifts influenced by the chloro- and the dibromovinyl- substituents. The carbon atom bonded to the chlorine (C3) will be deshielded, while the other aromatic carbons will show shifts predictable by additivity rules based on the substituent effects. rsc.orgoregonstate.eduuobasrah.edu.iqillinois.eduucl.ac.ukopenstax.orglibretexts.org
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Hα | 7.5 - 8.0 | - |
| H2 | 7.4 - 7.6 | 128.0 - 132.0 |
| H4 | 7.3 - 7.5 | 127.0 - 131.0 |
| H5 | 7.2 - 7.4 | 125.0 - 129.0 |
| H6 | 7.4 - 7.6 | 129.0 - 133.0 |
| C1 | - | 138.0 - 142.0 |
| C2 | - | 128.0 - 132.0 |
| C3 | - | 133.0 - 137.0 |
| C4 | - | 127.0 - 131.0 |
| C5 | - | 125.0 - 129.0 |
| C6 | - | 129.0 - 133.0 |
| Cα | - | 135.0 - 140.0 |
| Cβ | - | 90.0 - 95.0 |
Note: These are predicted values and may vary from experimental data.
To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between protons. In the case of this compound, cross-peaks would be observed between the adjacent aromatic protons, allowing for the assignment of the spin system on the benzene (B151609) ring. The vinylic proton (Hα) would not show any COSY correlations as it has no neighboring protons to couple with.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded carbon and proton atoms. It would show a cross-peak between the vinylic proton (Hα) and the alpha-carbon (Cα), as well as correlations for each of the aromatic protons with their respective carbon atoms. This is a powerful tool for assigning the carbon signals of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). For this compound, HMBC would be particularly useful for assigning the quaternary carbons (C1, C3, and Cβ). For instance, the vinylic proton (Hα) would be expected to show correlations to the beta-carbon (Cβ) and the ipso-carbon of the aromatic ring (C1). The aromatic protons would show correlations to their neighboring carbons and to the ipso-carbon, aiding in the complete assignment of the aromatic system.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.
High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. The presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), will result in a distinctive isotopic pattern for the molecular ion peak. The exact mass can be calculated and compared with the experimentally determined value to confirm the elemental composition.
Expected Isotopic Pattern for the Molecular Ion of C₈H₅Br₂Cl:
| Ion | Relative Abundance (%) |
| [M]⁺ | ~75 |
| [M+2]⁺ | ~100 |
| [M+4]⁺ | ~25 |
Note: The relative abundances are approximate and depend on the exact isotopic masses and natural abundances.
Electron ionization mass spectrometry (EI-MS) will induce fragmentation of the this compound molecule. The analysis of these fragments provides valuable insights into the molecule's structure. Key fragmentation pathways would likely include:
Loss of a bromine atom: The C-Br bond is relatively weak and can cleave to form a [M-Br]⁺ ion. This would result in a significant peak in the mass spectrum.
Loss of a chlorine atom: Cleavage of the C-Cl bond would lead to a [M-Cl]⁺ fragment.
Loss of HBr or HCl: Elimination of hydrogen halides is another common fragmentation pathway for halogenated compounds.
Formation of a tropylium ion: The aromatic ring can rearrange to form the stable tropylium cation at m/z 91.
Cleavage of the vinyl group: The bond between the aromatic ring and the vinyl group can break, leading to fragments corresponding to the chlorophenyl cation and the dibromoethenyl cation. youtube.comchemguide.co.uklibretexts.org
Expected Key Fragments in the Mass Spectrum of this compound:
| m/z | Possible Fragment |
| 299/301/303 | [M]⁺ |
| 220/222 | [M-Br]⁺ |
| 264/266 | [M-Cl]⁺ |
| 139 | [C₈H₅Cl]⁺ |
| 111 | [C₆H₄Cl]⁺ |
| 91 | [C₇H₇]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
The Infrared (IR) spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
C-H stretching (aromatic): Around 3100-3000 cm⁻¹.
C=C stretching (aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.
C=C stretching (vinyl): Around 1620-1580 cm⁻¹.
C-H out-of-plane bending (aromatic): The pattern in the 900-690 cm⁻¹ region can be indicative of the 1,3-disubstitution pattern.
C-Cl stretching: Typically in the 800-600 cm⁻¹ region.
C-Br stretching: Usually found at lower wavenumbers, in the 700-500 cm⁻¹ region. chemicalbook.comnist.govnih.gov
The Raman spectrum will also exhibit these vibrational modes, but with different relative intensities due to different selection rules. Non-polar bonds, such as the C=C bond of the vinyl group and the aromatic ring, are expected to show strong Raman scattering. In contrast, polar bonds like C-Cl and C-Br will generally produce weaker Raman signals. The combination of both IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule. rsc.orgrsc.orgyoutube.comrsc.orgresearchgate.net
Expected Key Vibrational Frequencies for this compound:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 (medium-weak) | 3100-3000 (strong) |
| Aromatic C=C Stretch | 1600-1450 (medium-strong) | 1600-1450 (strong) |
| Vinyl C=C Stretch | 1620-1580 (medium) | 1620-1580 (strong) |
| C-Cl Stretch | 800-600 (strong) | 800-600 (weak) |
| C-Br Stretch | 700-500 (strong) | 700-500 (weak) |
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Reaction Monitoring
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful analytical technique employed to investigate the electronic transitions within a molecule. For a compound like β,β-Dibromo-3-chlorostyrene, this method provides valuable insights into the extent of electronic conjugation and can serve as a real-time monitoring tool for its chemical reactions.
The chromophore in β,β-Dibromo-3-chlorostyrene is the styrenyl system, where the vinyl group is conjugated with the phenyl ring. This extended π-system is responsible for the characteristic absorption of ultraviolet radiation, leading to the promotion of electrons from a lower energy molecular orbital (typically a π orbital) to a higher energy anti-bonding orbital (π). These π → π transitions are typically intense and occur in the UV region of the electromagnetic spectrum. libretexts.org
The presence of substituents on both the aromatic ring and the vinyl group significantly influences the electronic absorption spectrum. The chlorine atom at the meta-position of the phenyl ring and the two bromine atoms on the β-carbon of the vinyl group can exert electronic effects that modulate the energy of the molecular orbitals. Halogens can exhibit both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+M). These competing effects can cause shifts in the absorption maximum (λmax) and changes in the molar absorptivity (ε).
In a hypothetical scenario, the UV-Vis spectrum of β,β-Dibromo-3-chlorostyrene dissolved in a non-polar solvent like cyclohexane might exhibit a primary absorption band characteristic of the substituted styrene (B11656) chromophore. The position and intensity of this band would be indicative of the electronic conjugation within the molecule.
Hypothetical UV-Vis Absorption Data for β,β-Dibromo-3-chlorostyrene in Cyclohexane
| Transition | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π* | 258 | 12,500 |
This data table showcases a hypothetical absorption maximum (λmax) at 258 nm, which is a plausible value for a substituted styrene. The high molar absorptivity (ε) of 12,500 L·mol⁻¹·cm⁻¹ is characteristic of an allowed π → π* transition.
Furthermore, UV-Vis spectroscopy is an invaluable tool for monitoring the progress of reactions involving β,β-Dibromo-3-chlorostyrene. For instance, in a polymerization reaction, the consumption of the monomer can be followed by observing the decrease in the absorbance at its λmax. Conversely, if the reaction leads to the formation of a more extended conjugated system, a bathochromic (red) shift to longer wavelengths would be observed, allowing for the tracking of product formation.
X-ray Diffraction Analysis for Solid-State Molecular Architecture
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For β,β-Dibromo-3-chlorostyrene, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The process involves irradiating a single crystal of the compound with a monochromatic beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and the regularly spaced atoms produce a unique diffraction pattern of constructive interference. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.
A successful crystallographic analysis of β,β-Dibromo-3-chlorostyrene would yield a wealth of structural information. Key parameters obtained include the unit cell dimensions (the lengths of the sides a, b, and c, and the angles α, β, and γ that define the repeating unit of the crystal lattice), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom.
Hypothetical Crystallographic Data for β,β-Dibromo-3-chlorostyrene
| Parameter | Value |
| Chemical Formula | C₈H₅Br₂Cl |
| Formula Weight | 308.39 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.456 |
| b (Å) | 12.123 |
| c (Å) | 9.789 |
| α (°) | 90 |
| β (°) | 105.67 |
| γ (°) | 90 |
| Volume (ų) | 965.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.120 |
This hypothetical data table illustrates the type of information obtained from an X-ray diffraction experiment. The monoclinic crystal system and the P2₁/c space group are common for organic molecules. The unit cell dimensions define the size and shape of the repeating unit in the crystal, and Z represents the number of molecules in the unit cell.
From the atomic coordinates, a detailed picture of the molecular geometry can be constructed. This would reveal the planarity of the phenyl ring and the vinyl group, and any deviations from ideal geometries caused by steric strain from the bulky bromine and chlorine substituents. Furthermore, the analysis would elucidate any significant intermolecular interactions, such as halogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice.
Polymerization Chemistry and Role As a Monomer in Advanced Polymer Synthesis
Free Radical Polymerization of Halogenated Styrenes
Free radical polymerization is a fundamental and widely used method for producing a variety of polymers. frontiersin.org In the context of halogenated styrenes, the presence of halogen substituents can significantly influence the polymerization kinetics and the properties of the final polymer. Halogens are electron-withdrawing groups, which can affect the reactivity of the vinyl group and the stability of the propagating radical.
The polymerization of styrene (B11656) and its derivatives is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals. researchgate.net These radicals then add to the double bond of the monomer, initiating a chain reaction. For a monomer like β,β-dibromo-3-chlorostyrene, the initiation step would involve the addition of a radical to the β-carbon, leading to the formation of a benzylic radical stabilized by the aromatic ring. The presence of the chlorine atom at the 3-position is expected to further influence the electronic properties of the radical.
The propagation step involves the sequential addition of monomer units to the growing polymer chain. The rate of propagation is dependent on both steric and electronic factors. The bulky bromine atoms on the β-carbon of β,β-dibromo-3-chlorostyrene would likely introduce significant steric hindrance, potentially slowing down the propagation rate compared to unsubstituted styrene.
Table 1: General Effects of Substituents on Free Radical Polymerization of Styrenes
| Substituent Type | Position on Ring | Effect on Polymerization Rate |
| Electron-withdrawing | meta, para | Generally increases rate |
| Electron-donating | ortho, para | Generally decreases rate |
| Bulky groups | Near vinyl group | Can decrease rate due to steric hindrance |
Controlled Radical Polymerization Techniques
Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the preparation of polymers with well-defined architectures, molecular weights, and low polydispersity. These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species.
Atom Transfer Radical Polymerization (ATRP) is a robust CRP method that has been successfully applied to a wide range of monomers, including substituted styrenes. cmu.eduacs.org The mechanism involves the reversible activation of a dormant alkyl halide species by a transition metal complex (typically copper-based) to generate a propagating radical. cmu.edu
For a monomer like β,β-dibromo-3-chlorostyrene, the presence of halogen atoms is particularly relevant to ATRP. The chlorine atom on the aromatic ring acts as an electron-withdrawing group. Studies on the ATRP of substituted styrenes have demonstrated that electron-withdrawing substituents on the aromatic ring generally lead to an increase in the polymerization rate. cmu.edunih.gov This is attributed to an increase in both the propagation rate constant and the equilibrium constant for the activation of the dormant species. cmu.edu The electron-withdrawing nature of the chloro-substituent in β,β-dibromo-3-chlorostyrene would therefore be expected to facilitate a controlled polymerization with a relatively fast rate.
The success of ATRP also depends on the stability of the dormant species. The carbon-halogen bond at the growing chain end must be sufficiently labile to be activated by the catalyst but also stable enough to prevent irreversible termination reactions. The bulky bromine atoms on the β-carbon might influence the conformation of the polymer chain end and its interaction with the catalyst complex.
Table 2: Influence of Substituents on ATRP of Styrenes
| Substituent Type on Aromatic Ring | Effect on Polymerization Control | Effect on Polymerization Rate |
| Electron-withdrawing | Better control | Faster |
| Electron-donating | Less control | Slower |
Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is another powerful CRP technique that offers excellent control over polymer molecular weight and architecture. The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The propagating radicals reversibly add to the CTA, forming a dormant intermediate that can fragment to release a new radical, thus transferring the growing chain.
RAFT polymerization has been successfully employed for the polymerization of styrene and various substituted styrenes. researchgate.netresearchgate.net The choice of the CTA is crucial and depends on the reactivity of the monomer. For styrenic monomers, dithiobenzoates and trithiocarbonates are often effective CTAs.
The polymerization of β,β-dibromo-3-chlorostyrene via RAFT is expected to be feasible. The electron-withdrawing nature of the substituents would likely influence the reactivity of the monomer and the propagating radical, which in turn affects the kinetics of the RAFT process. The steric bulk of the β-dibromo groups could also play a role in the addition-fragmentation equilibrium. Kinetic studies on the RAFT copolymerization of styrene with substituted styrenes have shown that the process proceeds with a "living" character, allowing for the synthesis of block copolymers. researchgate.net
Coordination Polymerization for Tailored Polymer Structures
Coordination polymerization, typically employing transition metal catalysts, is renowned for its ability to control the stereochemistry of the resulting polymer. For styrenic monomers, coordination polymerization can lead to the formation of isotactic or syndiotactic polystyrene, which exhibit distinct physical and thermal properties compared to the atactic polystyrene produced by free radical methods. researchgate.net
The polymerization of styrene using Ziegler-Natta or metallocene catalysts is well-established. googleapis.com While specific studies on the coordination polymerization of β,β-dibromo-3-chlorostyrene are scarce, research on the coordination polymerization of other halogenated styrenes suggests that this approach could be viable. For instance, well-defined halogenated syndiotactic polystyrenes have been synthesized through the coordination polymerization of a silyl-protected styrene monomer followed by post-polymerization halogenation. rsc.org This two-step approach circumvents potential issues with catalyst poisoning by the halogen atoms on the monomer.
Direct coordination polymerization of β,β-dibromo-3-chlorostyrene would require a catalyst system that is tolerant to the halogen substituents. The Lewis basicity of the halogen atoms could potentially coordinate to the metal center of the catalyst, affecting its activity and selectivity. However, the development of more robust and functional group-tolerant catalysts continues to expand the scope of coordination polymerization. acs.org
Synthesis of Functionalized Polymers and Copolymers
The presence of halogen atoms in poly(β,β-dibromo-3-chlorostyrene) opens up numerous possibilities for post-polymerization modification, leading to the synthesis of a wide array of functionalized polymers and copolymers. The bromine and chlorine atoms can serve as reactive handles for various chemical transformations.
For example, the halogen atoms on the polymer backbone could potentially be substituted with other functional groups through nucleophilic substitution reactions. This would allow for the introduction of functionalities such as amines, azides, or alkoxides, thereby tailoring the polymer's properties for specific applications.
Furthermore, the halogenated polymer can be used as a macroinitiator for other polymerization techniques. For instance, a polymer with bromine end-groups, potentially introduced through the use of a functional initiator in a controlled polymerization, could initiate the ATRP of another monomer to form a block copolymer. tandfonline.com
Copolymerization of β,β-dibromo-3-chlorostyrene with other monomers is another straightforward route to functionalized polymers. By incorporating this monomer into a copolymer, the properties of the resulting material can be finely tuned. For example, copolymerization with a more flexible monomer could improve the processability of the resulting polymer, while copolymerization with a monomer bearing a specific functional group would directly introduce that functionality. Studies on the copolymerization of styrene with various halogen-substituted phenylcyanoacrylates have demonstrated the feasibility of incorporating highly substituted monomers into polymer chains. chemrxiv.orgresearchgate.net
Future Research Directions and Emerging Opportunities
Development of Highly Stereoselective and Regioselective Synthetic Pathways
The precise control over the spatial arrangement of atoms (stereoselectivity) and the specific placement of functional groups (regioselectivity) are paramount in modern organic synthesis. For beta,beta-Dibromo-3-chlorostyrene, the development of synthetic routes that can selectively produce either the (E)- or (Z)-isomer is a significant area for future exploration.
Current methods for the synthesis of vinyl halides often yield mixtures of stereoisomers, necessitating challenging purification steps. nih.gov Future research could focus on adapting and optimizing existing stereoselective methods for the synthesis of this compound. For instance, ruthenium-catalyzed three-component coupling reactions have shown promise in the stereoselective formation of E- or Z-vinyl halides by carefully selecting solvents and halide sources. nih.gov More polar solvents like DMF tend to favor the formation of the E-isomer, while less polar solvents such as acetone can promote the formation of the Z-isomer. nih.gov
Furthermore, regioselective synthesis is crucial to ensure the dibromo functionality is introduced at the beta-position of the styrene (B11656) moiety. Methods starting from 3-chlorophenylacetylene could be explored, where the addition of bromine across the triple bond would need to be carefully controlled to yield the desired vinylidene dibromide. Ruthenium(III) acetate has been shown to catalyze the regioselective difunctionalization of alkynes, which could be a promising avenue. organic-chemistry.org
Table 1: Potential Stereoselective and Regioselective Synthetic Approaches
| Synthetic Approach | Key Features | Potential for this compound |
| Ruthenium-catalyzed three-component coupling | Control over (E)/(Z) selectivity through solvent and halide source choice. nih.gov | High potential for stereocontrolled synthesis. |
| Halodesilylation of silylated styrenes | Stereospecific conversion of silyl group to a halogen. organic-chemistry.org | Could provide a route to specific stereoisomers. |
| Alkyne Difunctionalization | Regioselective addition of two functional groups across a triple bond. organic-chemistry.org | A potential route starting from 3-chlorophenylacetylene. |
Exploration of Novel Catalytic Systems for Efficiency and Sustainability
The development of efficient and environmentally benign catalytic systems is a cornerstone of green chemistry. Future research on the synthesis of this compound should prioritize the exploration of novel catalysts that offer high yields, selectivity, and recyclability, while minimizing waste.
Transition-metal catalysis, particularly with palladium and ruthenium, has been instrumental in carbon-halogen bond formation. researchgate.netacs.org However, the focus is shifting towards more abundant and less toxic metals. Iron-catalyzed reactions, for example, are gaining traction due to the low cost and low toxicity of iron. nih.gov The development of iron-based catalysts for the dibromination of the vinyl group in 3-chlorostyrene (B1584043) could represent a significant advancement.
Moreover, the principles of sustainable halogenation are increasingly being applied. rsc.org This includes the use of safer halogenating agents than elemental bromine and the development of oxidative halogenation processes that use environmentally friendly oxidants like hydrogen peroxide or even air. rsc.org Vanadium and molybdenum complexes have shown catalytic activity in oxidative halogenation reactions. rsc.org
Table 2: Comparison of Potential Catalytic Systems
| Catalyst Type | Advantages | Disadvantages | Relevance to this compound Synthesis |
| Ruthenium-based | High efficiency and selectivity in vinyl halide synthesis. nih.gov | High cost and potential toxicity. | Proven applicability for stereoselective synthesis. nih.gov |
| Palladium-based | Versatile for C-C and C-X bond formation. researchgate.net | High cost and catalyst leaching. | Well-established in vinyl halide synthesis. researchgate.net |
| Iron-based | Low cost, low toxicity, and abundance. nih.gov | Can have lower activity compared to precious metals. | A sustainable alternative for future development. nih.gov |
| Vanadium/Molybdenum-based | Effective for oxidative halogenation with green oxidants. rsc.org | May require specific reaction conditions. | Promising for developing sustainable bromination protocols. rsc.org |
Bio-Inspired Chemical Transformations and Enzymatic Approaches
Nature has evolved a diverse array of enzymes, known as halogenases, that can catalyze the regio- and stereoselective halogenation of organic molecules under mild conditions. nih.govnih.gov Exploring bio-inspired and enzymatic approaches for the synthesis of this compound is a forward-looking research direction with the potential for unparalleled selectivity and sustainability.
While the direct enzymatic synthesis of a gem-dibromo vinyl group is not yet established, the functionalization of alkenes by enzymes is a known process. researchgate.net Haloperoxidases, for instance, can catalyze the oxidation of halides to generate reactive halogenating species. nih.gov Research could focus on engineering these enzymes to accept 3-chlorostyrene as a substrate and to control the subsequent halogenation steps. The creation of vinyl chloride and bromide functionalities in natural products suggests that biosynthetic pathways for such moieties exist. nih.gov
Chemoenzymatic synthesis, which combines enzymatic reactions with traditional chemical steps, offers a pragmatic approach. nih.govmdpi.com An enzyme could be used to introduce a single bromine atom with high stereoselectivity, followed by a chemical step to introduce the second bromine atom. Vanadium-dependent haloperoxidases have been utilized in chemoenzymatic strategies for halide recycling, showcasing the potential for integrating biocatalysis into synthetic routes. chemrxiv.orgchemrxiv.org
Integration of Artificial Intelligence and Machine Learning in Reaction Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the design of novel synthetic routes. kyoto-u.ac.jpnih.goviscientific.org The application of these computational tools to the synthesis of this compound could significantly accelerate the discovery and development of efficient and selective synthetic methods.
Table 3: Applications of AI and Machine Learning in Synthesis Design
| AI/ML Application | Description | Potential Impact on this compound Synthesis |
| Regioselectivity Prediction | ML models trained on reaction data to predict the site of halogenation. rsc.orgchemrxiv.org | Faster identification of conditions for selective synthesis. |
| Reaction Optimization | Algorithms to identify optimal reaction parameters for yield and selectivity. | Reduced experimental effort and resource consumption. |
| Retrosynthesis Planning | AI tools that propose novel synthetic routes to a target molecule. kyoto-u.ac.jpyoutube.com | Discovery of more efficient and innovative synthetic pathways. |
| Catalyst Design | Computational screening and design of new catalysts with desired properties. | Accelerated development of sustainable and efficient catalysts. |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing beta,beta-Dibromo-3-chlorostyrene, and how can intermediate purity be ensured?
- Methodological Answer : Synthesis typically involves bromination and chlorination of styrene derivatives. For example, bromination of 3-chlorostyrene using elemental bromine (Br₂) under controlled temperatures (0–5°C) in a non-polar solvent (e.g., CCl₄) can yield the dibrominated product. Intermediate validation requires techniques like GC-MS (to track reaction progress) and ¹H/¹³C NMR (to confirm regioselectivity). Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and comparison with reference CAS data for related halogenated styrenes (e.g., Chlorodibromomethane, CAS 124-48-1) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- Structural : Single-crystal X-ray diffraction (SC-XRD) provides definitive stereochemical confirmation. For less crystalline samples, FT-IR (C-Br/C-Cl stretching bands at ~550–650 cm⁻¹) and NMR (¹³C chemical shifts for Br/Cl-substituted carbons at 110–130 ppm) are critical.
- Electronic : UV-Vis spectroscopy (λmax in the 250–300 nm range) and cyclic voltammetry (to assess redox behavior) are recommended. Cross-reference spectral data with NIST Chemistry WebBook entries for analogous compounds (e.g., 3-Chloro-4-fluoronitrobenzene) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures.
- Waste Management : Segregate halogenated waste in labeled containers for professional disposal (to avoid environmental release of persistent organic pollutants). Follow protocols similar to those for 3-Bromo-4-chlorobenzoic acid, which mandates neutralization before disposal .
Advanced Research Questions
Q. How can researchers design experiments to investigate the thermal stability and degradation pathways of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) and oxidative (O₂) atmospheres to identify decomposition temperatures.
- Degradation Products : Use GC-MS or HPLC-MS to analyze pyrolyzed samples. Compare fragmentation patterns to databases (e.g., EPA’s STORET codes for halogenated degradation products, such as Chloronaphthalene [CAS 25586-43-0]) .
- Kinetic Studies : Apply the Arrhenius equation to model degradation rates under varying temperatures.
Q. What computational approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki-Miyaura or Heck couplings.
- Solvent Effects : Simulate solvent interactions (e.g., DMF, THF) using COSMO-RS to optimize reaction conditions. Validate predictions with experimental yields and compare to systems like 3-Bromo-5-(chloromethyl)pyridine hydrochloride .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer :
- Iterative Validation : Re-run NMR experiments at higher field strengths (500+ MHz) to resolve splitting ambiguities.
- Dynamic Effects : Consider rotational barriers (e.g., hindered rotation around C-Cl/C-Br bonds) using variable-temperature NMR.
- Case Study Framework : Apply Eisenhardt’s iterative case-study approach to reconcile discrepancies, combining empirical data with theoretical models .
Q. What strategies optimize the environmental risk assessment of this compound in aquatic systems?
- Methodological Answer :
- Bioaccumulation Studies : Use OECD Test Guideline 305 to measure bioconcentration factors (BCFs) in model organisms (e.g., Daphnia magna).
- Metabolite Tracking : Employ LC-QTOF-MS to identify transformation products in simulated wastewater, referencing EPA methodologies for polychlorinated biphenyls (PCBs) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

